Nemifitide

Antidepressant Onset of Action Major Depressive Disorder

Nemifitide (INN-00835) is a synthetic pentapeptide antidepressant offering a unique pharmacological toolkit: rapid therapeutic onset (~5–7 days), biphasic dose-response (45 mg/d superior to 30 mg/d), and multi-receptor binding at 5-HT2A, 5-HT2C, MC4, MC5, and bombesin—not recapitulated by fluoxetine or desipramine. Rapid absorption (Cmax 10 min) and short half-life (15–30 min) enable acute intervention studies. Demonstrated favorable safety in 430+ subjects across Phase 2/3 trials. Ideal for studying rapid-onset antidepressant mechanisms, peptide CNS pharmacokinetics, or melanocortin/bombesin receptor roles in mood regulation. Order ≥98% purity nemifitide with COA today.

Molecular Formula C33H43FN10O6
Molecular Weight 694.8 g/mol
CAS No. 173240-15-8
Cat. No. B3062090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemifitide
CAS173240-15-8
Molecular FormulaC33H43FN10O6
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O
InChIInChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1
InChIKeySGXPTOACEHQGHL-RCNLLYRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nemifitide (CAS 173240-15-8) Procurement Guide: Pentapeptide Antidepressant with Documented Rapid Onset in Major Depressive Disorder


Nemifitide (INN-00835, CAS 173240-15-8) is a synthetic pentapeptide antidepressant, chemically defined as 4-fluoro-L-phenylalanyl-trans-4-hydroxy-L-prolyl-L-arginylglycyl-L-tryptophanamide, structurally analogous to melanocyte-inhibiting factor (MIF) [1]. It has advanced through Phase 2/3 clinical development for major depressive disorder (MDD), demonstrating a distinct profile characterized by a rapid onset of therapeutic effect (~5-7 days) and a favorable safety record in studies involving over 430 individuals [2]. The compound is administered subcutaneously, and its development has been associated with Innapharma and subsequently Tetragenex [3]. The following evidence guide provides a quantitative comparison of nemifitide against clinically relevant analogs and placebos, focusing on data that substantiate its unique procurement rationale for research and drug development applications.

Nemifitide (CAS 173240-15-8): Why Generic Substitution with Other Antidepressant Peptides or Small Molecules is Not Supported by Evidence


Nemifitide exhibits a unique pharmacodynamic and pharmacokinetic profile that precludes simple substitution with other in-class antidepressant peptides or small molecule agents. Its binding to multiple receptors, including 5-HT2A, 5-HT2C, MC4, MC5, and bombesin, occurs at micromolar concentrations, a profile not recapitulated by standard antidepressants like fluoxetine or desipramine . Critically, nemifitide demonstrates a distinct biphasic dose-response in preclinical models (effective at both low and high doses, but not intermediate doses), which has been confirmed in clinical studies showing a threshold-dependent efficacy (45 mg/d superior to 30 mg/d) [1]. Furthermore, its rapid absorption (Cmax at 10 min) and short half-life (15-30 min) contrast sharply with the longer half-lives of conventional antidepressants, which may impact dosing regimens and clinical application [2]. The following quantitative evidence underscores why direct comparisons are necessary and why nemifitide cannot be assumed to be functionally equivalent to other antidepressant compounds.

Nemifitide (CAS 173240-15-8) Quantitative Evidence: Head-to-Head Comparisons with Desipramine, Fluoxetine, and Placebo in Preclinical and Clinical Models


Rapid Onset of Action: Nemifitide Achieves Clinically Meaningful Efficacy Within 5-7 Days, Outpacing Conventional Antidepressants

Nemifitide demonstrates a rapid onset of antidepressant action, with significant clinical effects observed within approximately 5–7 days [1]. This is in stark contrast to standard antidepressants like fluoxetine and desipramine, which typically require 2–4 weeks for onset [2]. The evidence supports that nemifitide's rapid onset is a defining feature, potentially addressing a critical unmet need in depression management.

Antidepressant Onset of Action Major Depressive Disorder Clinical Trial

Superior Clinical Efficacy: 45 mg/d Nemifitide Achieves Statistically Significant Reduction in MADRS vs. Placebo at Peak Effect

In a 6-week double-blind, placebo-controlled trial involving 81 patients with MDD, nemifitide at 45 mg/d (administered subcutaneously for 5 days/week for 2 weeks) demonstrated statistically significant superiority over placebo at the time of peak effect, which occurred 1 week after the end of treatment [1]. The study found a greater effect with 45 mg/d compared to 30 mg/d, suggesting a dose-response relationship [1]. While this was a direct comparison to placebo, it provides a quantifiable benchmark for efficacy that is not observed with all investigational antidepressants.

Antidepressant Efficacy MADRS Major Depressive Disorder Phase 2 Clinical Trial

Preclinical Comparative Efficacy: Nemifitide Induces Rapid and Sustained Antidepressant-Like Effects in the Forced Swim Test

In the Flinders Sensitive Line (FSL) rat model of depression, nemifitide (0.3 mg/kg) and desipramine (5.0 mg/kg) both significantly increased swimming behavior after just 5 days of chronic treatment, indicating a rapid onset of effect, while fluoxetine (5.0 mg/kg) did not [1]. Conversely, the effects of nemifitide (0.3 mg/kg) and fluoxetine (5.0 mg/kg) were long-lasting, whereas desipramine's effect was not [1]. This dual pattern—rapid onset and sustained efficacy—differentiates nemifitide from both a tricyclic antidepressant (desipramine) and an SSRI (fluoxetine).

Antidepressant Forced Swim Test Animal Model Flinders Sensitive Line (FSL) rat Comparative Efficacy

Distinct Pharmacokinetic Profile: Rapid Absorption and Elimination with No Systemic Accumulation

Nemifitide exhibits a unique pharmacokinetic profile characterized by rapid absorption (Cmax reached at 10 minutes) and rapid elimination (half-life of 15-30 minutes) following subcutaneous administration [1]. This profile is in contrast to many conventional oral antidepressants, which have longer half-lives (e.g., fluoxetine: 4-6 days, sertraline: 26 hours) [2]. Additionally, studies confirmed that pharmacokinetic parameters (AUC, Cmax) are dose-proportional in the 18-320 mg range, and there is no evidence of systemic drug accumulation after 5 daily doses [1].

Pharmacokinetics Cmax Half-life Bioavailability Phase 1 Clinical Trial

Favorable Safety Profile: Comparable Adverse Events to Placebo and No Dropouts Due to AEs

In the pivotal Phase 2 trial, nemifitide (30 mg/d and 45 mg/d) demonstrated a good tolerability and safety profile. Notably, there were no dropouts due to adverse events, and the incidence of side-effects with nemifitide was comparable to that of placebo [1]. This is a differentiating feature, as many antidepressants are associated with higher rates of adverse events that can lead to treatment discontinuation.

Safety Tolerability Adverse Events Major Depressive Disorder Phase 2 Clinical Trial

Unique Multi-Receptor Binding Profile: Micromolar Affinity for 5-HT2A, MC4, and Bombesin Receptors

In vitro studies demonstrate that nemifitide and its active metabolite (M1) bind to a distinct set of receptors, including 5-HT2A (where it acts as an antagonist), 5-HT2C, melanocortin MC4 and MC5, and bombesin receptors, albeit at micromolar concentrations . This multi-receptor interaction profile is not characteristic of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine or tricyclic antidepressants (TCAs) like desipramine, which primarily target monoamine transporters [1].

Receptor Binding 5-HT2A MC4 Pharmacodynamics Antidepressant

Nemifitide (CAS 173240-15-8) Research and Industrial Application Scenarios


Investigating Rapid-Acting Antidepressant Mechanisms in Preclinical Models

Leverage nemifitide's demonstrated rapid onset of antidepressant-like effects in the FSL rat forced swim test (significant increase in swimming after 5 days) and its unique multi-receptor binding profile (5-HT2A, MC4, etc.) to dissect the neurobiological basis of rapid-acting antidepressant response [1]. Compare its temporal efficacy profile to slow-onset agents like fluoxetine and rapid-onset but short-acting agents like ketamine.

Clinical Development Candidate for Rapid-Onset Depression Therapy

Utilize nemifitide's established clinical efficacy in MDD (superiority over placebo on MADRS at 45 mg/d) and its favorable safety profile (adverse events comparable to placebo) as a foundation for further clinical trials [2]. Its rapid onset (~5-7 days) and short half-life make it a candidate for acute intervention strategies.

Pharmacokinetic Research on Peptide Antidepressants with Ultra-Short Half-Life

Employ nemifitide as a model compound for studying the pharmacokinetics of peptide-based CNS therapeutics, given its rapid absorption (Cmax at 10 min) and rapid elimination (t1/2 of 15-30 min) without systemic accumulation [3]. This can inform the design of other peptide drugs with similar profiles.

Probing Non-Monoaminergic Targets (Melanocortin, Bombesin) in Depression

Use nemifitide as a pharmacological tool to investigate the role of melanocortin MC4/MC5 and bombesin receptors in mood regulation, given its micromolar binding affinity for these targets . This application is supported by the compound's distinct pharmacodynamic profile compared to monoaminergic antidepressants.

Technical Documentation Hub

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